2,6-Dichloro-4-methylquinoline
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Overview
Description
2,6-Dichloro-4-methylquinoline is a quinoline derivative with the molecular formula C10H7Cl2N. It is a nitrogen-containing heterocyclic aromatic compound, characterized by the presence of two chlorine atoms at the 2nd and 6th positions and a methyl group at the 4th position on the quinoline ring. Quinolines, including this compound, are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methylquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a highly efficient and environmentally benign protocol involves using NaHSO4·SiO2 as a heterogeneous and reusable catalyst . This method is operationally simple and can be an alternative to existing protocols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free reaction conditions are often employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylquinoline undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, converting quinoline derivatives into tetrahydroquinolines.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
2,6-Dichloro-4-methylquinoline has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is particularly relevant in the context of its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloroquinoline
- 6-Methoxyquinoline
- 4,7-Dichloroquinoline
Uniqueness
2,6-Dichloro-4-methylquinoline is unique due to the specific positioning of its chlorine atoms and methyl group, which can influence its chemical reactivity and biological activity. Compared to other quinoline derivatives, it may exhibit distinct properties and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2,6-dichloro-4-methylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZUDUAJLJNTLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354792 |
Source
|
Record name | 2,6-dichloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90723-71-0 |
Source
|
Record name | 2,6-dichloro-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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